REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]2[CH2:8][CH:9]([C:10]#N)[C:6]=2[CH:5]=[CH:4][CH:3]=1.[OH-:12].[K+].[OH2:14]>CCO>[Cl:1][C:2]1[C:7]2[CH2:8][CH:9]([C:10]([OH:14])=[O:12])[C:6]=2[CH:5]=[CH:4][CH:3]=1 |f:1.2|
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Name
|
|
Quantity
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32 g
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Type
|
reactant
|
Smiles
|
ClC1=CC=CC2=C1CC2C#N
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Name
|
|
Quantity
|
54.9 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
100 mL
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Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
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500 mL
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Type
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solvent
|
Smiles
|
CCO
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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at reflux for 2 h
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Duration
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2 h
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Type
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CUSTOM
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Details
|
After evaporation of the organic solvent
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Type
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WASH
|
Details
|
the aqueous residue was washed with Et2O
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Type
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EXTRACTION
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Details
|
The organic layer was extracted with 2N NaOH aq. and combined aqueous layers
|
Type
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EXTRACTION
|
Details
|
extracted with Et2O
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Type
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WASH
|
Details
|
The extracts were washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
|
Type
|
WASH
|
Details
|
The residue was washed with heptane/Et2O (5/1)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=CC2=C1CC2C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 30.3 g | |
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |